4,6-Dibromodibenzofuran (CAS: 201138-91-2): A Technical Whitepaper for Advanced Research and Development
4,6-Dibromodibenzofuran (CAS: 201138-91-2): A Technical Whitepaper for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dibromodibenzofuran, a key intermediate in the synthesis of advanced organic materials. This document collates available physicochemical data, outlines synthetic approaches, and explores its applications, particularly in the field of organic electronics. Furthermore, it touches upon the broader biological potential of the dibenzofuran scaffold, offering context for its relevance in medicinal chemistry and drug development.
Core Physicochemical Properties
4,6-Dibromodibenzofuran is a halogenated aromatic heterocyclic compound. Its core structure consists of a central furan ring fused with two flanking benzene rings, with bromine atoms substituted at the 4 and 6 positions. This substitution pattern imparts specific reactivity and electronic properties that are leveraged in its applications.
| Property | Value | Reference(s) |
| CAS Number | 201138-91-2 | [1][2] |
| Molecular Formula | C₁₂H₆Br₂O | [1][3] |
| Molecular Weight | 325.98 g/mol | [1][3] |
| Appearance | White to off-white powder or crystal | [4] |
| Melting Point | 147 - 151 °C | [5] |
| Boiling Point (Predicted) | 396.0 ± 22.0 °C | [5] |
| Purity | ≥98% (typically available commercially) | [4] |
| IUPAC Name | 4,6-dibromodibenzofuran | [1] |
| InChI Key | XSJLDNSNUICSQC-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 4,6-Dibromodibenzofuran is the selective bromination of dibenzofuran[5]. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired 4,6-disubstitution pattern with high purity[5]. While specific proprietary synthesis routes may vary among manufacturers, the fundamental chemistry involves the reaction of dibenzofuran with a brominating agent.
General Synthetic Approach: Electrophilic Bromination
The synthesis of 4,6-Dibromodibenzofuran involves the direct bromination of dibenzofuran. The reaction conditions, including the choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide), solvent, temperature, and reaction time, are critical for achieving the desired regioselectivity and minimizing the formation of other brominated isomers.
Note: A detailed, publicly available experimental protocol specifically for the synthesis of 4,6-Dibromodibenzofuran is not readily found in the surveyed scientific literature or patents. The following is a representative protocol for the synthesis of a related compound, 2,8-dibromodibenzofuran, which illustrates the general principles of dibenzofuran bromination.
Representative Experimental Protocol: Synthesis of 2,8-Dibromodibenzofuran
This protocol is for a related isomer and should be adapted and optimized for the synthesis of 4,6-Dibromodibenzofuran.
Materials:
-
Dibenzofuran
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N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
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Water
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Ethanol
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran in DMF.
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Add N-bromosuccinimide (2.2 equivalents) to the solution.
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Heat the reaction mixture to 80°C and stir for 24 hours.
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After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration and wash with water.
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Recrystallize the crude product from ethanol to yield pure 2,8-dibromodibenzofuran.
Characterization Data: While specific spectroscopic data for 4,6-Dibromodibenzofuran is not widely published, characterization of the dibenzofuran scaffold and its derivatives typically involves standard analytical techniques:
-
¹H NMR: To determine the number and environment of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Applications in Organic Electronics
4,6-Dibromodibenzofuran is a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs)[5][6]. The bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the attachment of various functional groups to the dibenzofuran core. This enables the fine-tuning of the electronic and photophysical properties of the final materials, such as their energy levels, charge transport characteristics, and emission color. These tailored materials can be used as hosts in the emissive layer of OLEDs, contributing to improved device efficiency, stability, and lifetime.
Note: A specific experimental protocol for the use of 4,6-Dibromodibenzofuran in the synthesis of an OLED material is not available in the public domain. Below is a representative workflow illustrating how a dibromo-dibenzofuran derivative can be used to synthesize an OLED host material.
Caption: Workflow for the synthesis and application of a dibenzofuran-based OLED host material.
Potential Biological Activity and Drug Development Relevance
While 4,6-Dibromodibenzofuran is primarily utilized in materials science, the dibenzofuran scaffold is of significant interest to medicinal chemists and drug development professionals. Numerous studies have demonstrated that dibenzofuran derivatives possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Potential of Dibenzofuran Derivatives:
Derivatives of dibenzofuran have shown promising cytotoxic effects against various cancer cell lines[7][8]. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest[8][9]. For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of protein kinase CK2, a promising target in cancer therapy[10]. The presence of halogen substituents, such as bromine, on the benzofuran ring has been shown in some cases to enhance cytotoxic activity[7].
Other Reported Biological Activities:
The dibenzofuran core is present in various natural products and synthetic compounds with other therapeutic applications. These include potential use as antibacterial agents and in the development of treatments for neurodegenerative diseases.
Relevance to 4,6-Dibromodibenzofuran:
Currently, there is a lack of publicly available data on the specific biological activity or cytotoxicity of 4,6-Dibromodibenzofuran. However, as a dibenzofuran derivative, it represents a scaffold that could be further functionalized to explore potential therapeutic applications. Its two bromine atoms provide convenient points for chemical modification to generate a library of novel compounds for biological screening.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. 4,6-Dibromodibenzofuran | C12H6Br2O | CID 526362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-dibromo-dibenzofuran [webbook.nist.gov]
- 4. Dibenzofuran, 4,6-dibromo- | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. 4,6-Dibromodibenzo[b,d]furan [myskinrecipes.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
